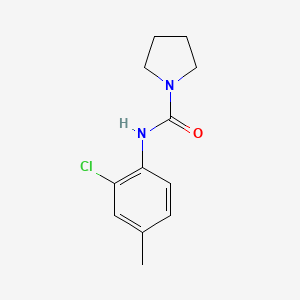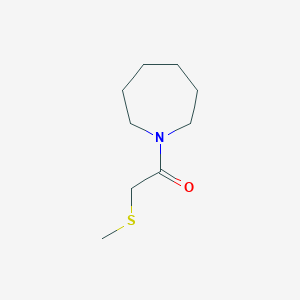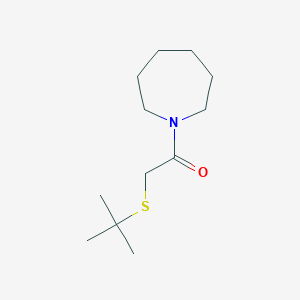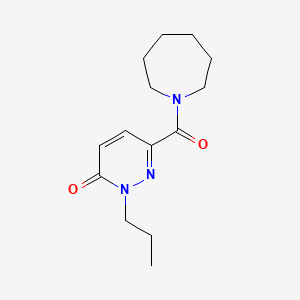
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as CPCA, is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. CPCA has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
CPCA acts as a competitive inhibitor of the dopamine transporter (N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. CPCA has also been shown to increase locomotor activity in rodents, suggesting that it has stimulant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, CPCA has some limitations as well. It has a short half-life, which can make it difficult to use in experiments that require long-term exposure. Additionally, CPCA has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPCA. One area of interest is the development of new derivatives of CPCA that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to better understand the biochemical and physiological effects of CPCA, and how these effects can be harnessed for therapeutic purposes.
Synthesemethoden
The synthesis of CPCA involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline derivative. This intermediate is then reacted with bromine in the presence of sodium hydroxide to form the desired pyrrolidine carboxamide.
Wissenschaftliche Forschungsanwendungen
CPCA has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been shown to have potential applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGVPIQIQQXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)


![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

